molecular formula C16H17N5 B11065908 1,2,4-Triazolo[4,3-b]pyridazine, 3-phenyl-6-(1-piperidyl)-

1,2,4-Triazolo[4,3-b]pyridazine, 3-phenyl-6-(1-piperidyl)-

Cat. No.: B11065908
M. Wt: 279.34 g/mol
InChI Key: IBBILZZAHPQMOT-UHFFFAOYSA-N
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Description

3-Phenyl-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry This compound is characterized by its unique structure, which includes a triazole ring fused with a pyridazine ring, and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-[1,2,4]triazole with 6-chloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

3-Phenyl-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-phenyl-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine is unique due to its fused triazole-pyridazine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

3-phenyl-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H17N5/c1-3-7-13(8-4-1)16-18-17-14-9-10-15(19-21(14)16)20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-12H2

InChI Key

IBBILZZAHPQMOT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C4)C=C2

Origin of Product

United States

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